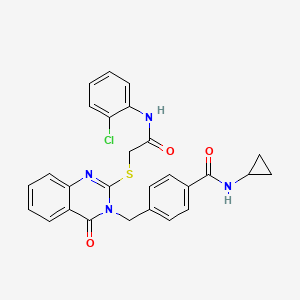

4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Description

4-((2-((2-((2-Chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a synthetic quinazolinone derivative characterized by a multi-substituted heterocyclic scaffold. The quinazolin-4(3H)-one core is substituted at the 2-position with a thioether-linked 2-(2-chlorophenylamino)-2-oxoethyl group and at the 3-position with a benzamide moiety bearing a cyclopropylamine substituent. This structure integrates pharmacophoric elements common to kinase inhibitors and enzyme modulators, including hydrogen-bonding motifs (amide and carbonyl groups) and hydrophobic domains (chlorophenyl, cyclopropyl) .

The compound’s synthesis likely involves sequential nucleophilic substitutions: (i) thioether formation between a 2-mercaptoquinazolinone intermediate and a halogenated 2-(2-chlorophenylamino)-2-oxoethyl derivative, followed by (ii) benzamide coupling via a methylene bridge. Such synthetic routes are consistent with methodologies reported for analogous quinazolinone derivatives .

Properties

IUPAC Name |

4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O3S/c28-21-6-2-4-8-23(21)30-24(33)16-36-27-31-22-7-3-1-5-20(22)26(35)32(27)15-17-9-11-18(12-10-17)25(34)29-19-13-14-19/h1-12,19H,13-16H2,(H,29,34)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFIEAGSFGZCML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 478.95 g/mol. Its structure includes a quinazoline core, which is known for various biological activities, particularly in cancer therapy and enzyme inhibition.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 478.95 g/mol |

| SMILES | O=C(NC1=CC=CC=C1)C(C(C(=O)NCC(SC(C=CC=CC=CC)=O)=O)=O)C2=CC=C(Cl)C=C2 |

| InChI Key | WKYAJBDQRAVERI-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The quinazoline scaffold is particularly noted for its ability to inhibit various kinases involved in cancer progression. For instance, studies have shown that derivatives of quinazoline can effectively inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: Quinazoline Derivatives

A study demonstrated that certain quinazoline derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent anticancer activity . The mechanism often involves the inhibition of specific signaling pathways such as the PI3K/Akt pathway.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on human carbonic anhydrases (hCA), particularly isoforms IX and XII, which are implicated in tumorigenesis and metastasis.

Selectivity and Potency

Inhibitory studies revealed that certain analogs of quinazoline showed selective inhibition against hCA IX with selectivity indices (SI) exceeding 10, suggesting a promising therapeutic window for targeting tumors while sparing normal tissues .

| Compound | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Index |

|---|---|---|---|

| Compound A | 45 | 500 | 11 |

| Compound B | 30 | 300 | 10 |

Antimicrobial Activity

The thioether linkage in the compound may contribute to antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains, suggesting that this compound could also be evaluated for its potential as an antimicrobial agent.

Apoptosis Induction

The compound likely induces apoptosis in cancer cells through mitochondrial pathways, leading to cytochrome c release and activation of caspases .

Inhibition of Signaling Pathways

By targeting specific kinases involved in cell proliferation and survival, the compound may disrupt critical signaling pathways that promote tumor growth.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Molecular weight estimated based on structural similarity to .

Key Observations:

Quinazolinone Core vs.

Substituent Effects on Bioactivity: 2-Position: The 2-(2-chlorophenylamino)-2-oxoethylthio group in the target compound provides a balance of hydrophobic (chlorophenyl) and hydrogen-bonding (amide) interactions, distinct from sulfonamide-linked derivatives (e.g., compound 21 in ). 3-Position: The cyclopropylbenzamide group enhances steric bulk and metabolic stability compared to simpler phenyl or ethyl substituents (e.g., ).

Halogen Variation : Replacing the 2-chlorophenyl group with 2-chloro-4-fluorobenzyl (as in ) introduces electronic modulation, which may alter binding kinetics in enzyme-active sites.

Physicochemical and Spectral Properties

- Melting Points : Analogues like compound 21 (mp 273–275°C ) suggest high crystallinity due to strong intermolecular hydrogen bonding, a trait likely shared by the target compound.

- Spectroscopic Data: IR: Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms thione tautomerism in quinazolinones, as seen in . NMR: The 2-chlorophenyl group would produce characteristic aromatic signals at δ 7.3–7.6 ppm, consistent with .

Q & A

Q. What synthetic strategies are recommended for preparing 4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Quinazolinone Core Formation : React 2-mercapto-4-oxoquinazoline with 2-chloro-N-(2-chlorophenyl)acetamide in dry acetone using anhydrous K₂CO₃ as a base (12–24 hours, room temperature) to introduce the thioether-linked acetamide moiety .

Benzylation : Attach the cyclopropyl benzamide group via nucleophilic substitution or coupling reactions. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation if required .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to isolate the final product .

Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons), thioether linkage (δ 3.5–4.5 ppm for SCH₂), and cyclopropyl group (δ 1.0–1.5 ppm) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) with <2 ppm deviation from theoretical mass .

- HPLC : Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What stability challenges are anticipated for this compound, and how can they be mitigated?

Methodological Answer: Potential degradation pathways include:

- Hydrolysis of the Thioether Linkage : Store the compound in anhydrous conditions (desiccator, argon atmosphere) .

- Oxidation of the Quinazolinone Core : Add antioxidants (e.g., BHT) to stock solutions and avoid prolonged light exposure .

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

- Purity Variability : Re-test the compound after rigorous purification (e.g., preparative HPLC) .

- Assay Conditions : Standardize protocols (e.g., cell line selection, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic Stability : Evaluate pharmacokinetics (e.g., microsomal half-life) to rule out false negatives in in vivo models .

Q. What computational approaches are suitable for predicting the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or PARP). Prepare the protein structure (PDB ID) with removed water molecules and added polar hydrotons .

- QSAR Modeling : Train a model using descriptors like logP, topological polar surface area, and H-bond donors/acceptors. Validate with a test set of analogs .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Systematic Substitution : Modify the cyclopropyl group (e.g., replace with fluorinated rings) or the chlorophenyl moiety (e.g., nitro or methoxy derivatives) .

- Bioassay Suite : Test analogs for:

- Cytotoxicity : MTT assay (IC₅₀ in cancer vs. normal cell lines).

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK) .

- ADME Profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays .

Q. What experimental strategies can address low solubility in preclinical testing?

Methodological Answer:

- Co-Solvent Systems : Prepare stock solutions in DMSO (<1% final concentration) or PEG-400 .

- Nanoformulation : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.